![molecular formula C13H12Br2F3NO4 B280267 Ethyl 4-[(2,4-dibromophenyl)amino]-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate](/img/structure/B280267.png)
Ethyl 4-[(2,4-dibromophenyl)amino]-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-[(2,4-dibromophenyl)amino]-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as Dibromofluorescein or DIBF and is a derivative of fluorescein.
Wirkmechanismus
The mechanism of action of DIBF involves its ability to bind to specific molecules and emit fluorescence upon excitation. The emission of fluorescence can be used to detect the presence of the labeled molecule in a sample.
Biochemical and Physiological Effects:
DIBF has been shown to have minimal biochemical and physiological effects on cells and tissues. It does not interfere with normal cellular processes and has been shown to be non-toxic to cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using DIBF in lab experiments include its high sensitivity and specificity for labeling molecules. It is also relatively easy to use and has a low cost compared to other fluorescent dyes. However, one limitation of DIBF is that it has a relatively low quantum yield, which can limit its use in some applications.
Zukünftige Richtungen
There are several future directions for the use of DIBF in scientific research. One potential application is in the development of biosensors for the detection of specific molecules in biological samples. DIBF could also be used in the development of new imaging techniques for the visualization of biological processes in real-time. Additionally, the development of new derivatives of DIBF could lead to improved sensitivity and specificity for labeling molecules in biological systems.
In conclusion, DIBF is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its ability to label molecules and emit fluorescence upon excitation has made it a useful tool in scientific research. While there are limitations to its use, there are several future directions for the development of new applications of DIBF in scientific research.
Synthesemethoden
The synthesis of DIBF involves the condensation of 2,4-dibromophenylamine with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The resulting product is then treated with trifluoroacetic anhydride to obtain ethyl 4-[(2,4-dibromophenyl)amino]-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate.
Wissenschaftliche Forschungsanwendungen
DIBF has been widely used in scientific research as a fluorescent dye. It has been used to label proteins, DNA, and RNA in various biological studies. DIBF has also been used as a pH indicator and has been shown to be useful in the detection of hydrogen peroxide in biological systems.
Eigenschaften
Molekularformel |
C13H12Br2F3NO4 |
---|---|
Molekulargewicht |
463.04 g/mol |
IUPAC-Name |
ethyl 4-(2,4-dibromoanilino)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate |
InChI |
InChI=1S/C13H12Br2F3NO4/c1-2-23-11(21)12(22,13(16,17)18)6-10(20)19-9-4-3-7(14)5-8(9)15/h3-5,22H,2,6H2,1H3,(H,19,20) |
InChI-Schlüssel |
GYERGPDEXMTSOH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(CC(=O)NC1=C(C=C(C=C1)Br)Br)(C(F)(F)F)O |
Kanonische SMILES |
CCOC(=O)C(CC(=O)NC1=C(C=C(C=C1)Br)Br)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.